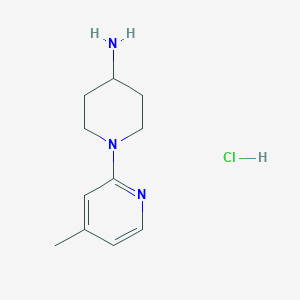

1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride

Description

1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride is a piperidine derivative with a 4-methylpyridin-2-yl substituent at the 1-position of the piperidine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c1-9-2-5-13-11(8-9)14-6-3-10(12)4-7-14;/h2,5,8,10H,3-4,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAGXGXNKAZICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671463 | |

| Record name | 1-(4-Methylpyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185308-02-4 | |

| Record name | 4-Piperidinamine, 1-(4-methyl-2-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185308-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylpyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Starting from 4-Piperidone Hydrochloride

A well-documented method begins with 4-piperidone hydrochloride as the starting material, which undergoes functional group transformations to yield the target compound.

| Step | Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of 4-piperidone | Reaction with dimethyl dicarbonate (Boc protection) in aqueous acetone, room temperature, 24 h | 91 | Produces N-tertbutyloxycarbonyl-4-piperidone (Boc-protected intermediate) |

| 2 | Reductive amination to 4-amino-piperidine derivative | Reaction of Boc-protected 4-piperidone with ammonia in ethanol, titanium tetraisopropoxide catalyst, sodium borohydride reduction at <30°C, 4 h | 81-82 | Generates 4-amino-1-t-butoxycarbonylpiperidine |

| 3 | Deprotection and coupling with 4-methylpyridin-2-yl moiety | Deprotection of Boc group followed by nucleophilic substitution or amide bond formation with 4-methylpyridin-2-yl derivatives under nitrogen atmosphere, reflux in toluene or other solvents | 70-80 (typical) | Final step to yield 1-(4-methylpyridin-2-yl)piperidin-4-amine |

This method is supported by patent literature describing the protection, amination, and coupling steps with detailed reaction conditions and purification procedures.

Alternative Coupling via Amide Bond Formation

Another approach involves direct coupling of 4-methylpyridin-2-amine with piperidine-4-carboxylic acid derivatives using peptide coupling agents:

- Activation of the carboxylic acid (e.g., piperidine-4-carboxylic acid) with coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDCI) , often in the presence of catalysts like 4-dimethylaminopyridine (DMAP) .

- Subsequent reaction with 4-methylpyridin-2-amine to form the amide bond.

- Purification by column chromatography or recrystallization.

- Conversion to hydrochloride salt by treatment with HCl in suitable solvents.

This method is widely used for related amide derivatives and provides good yields and purity, validated by NMR and HRMS analysis.

Reaction Conditions and Optimization

| Parameter | Typical Range | Comments |

|---|---|---|

| Temperature | Room temperature to reflux (25–110°C) | Controlled to avoid decomposition |

| Solvent | Ethanol, toluene, acetone, ethyl acetate | Choice depends on step and solubility |

| Reaction Time | 4–24 hours | Longer times for protection/deprotection |

| Atmosphere | Nitrogen or inert gas | To prevent oxidation or moisture interference |

| pH Control | Neutral to slightly basic | For amination and coupling reactions |

Purification Techniques

- Filtration to remove precipitated solids after reaction quenching.

- Extraction with ethyl acetate and aqueous washes (acidic and basic) to remove impurities.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Recrystallization from ethyl acetate/methanol mixtures.

- Column chromatography on silica gel using dichloromethane/methanol gradients for final purification.

- Conversion to hydrochloride salt by treatment with 1N HCl to improve crystallinity and stability.

Characterization Data

Typical characterization includes:

| Technique | Observations |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | Signals corresponding to aromatic protons of 4-methylpyridine (~δ 8.0–8.2 ppm), piperidine ring protons (~δ 2.5–4.0 ppm), and methyl group (~δ 2.3 ppm) |

| 13C NMR | Peaks for aromatic carbons, piperidine carbons, and methyl carbon |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with C12H18N3 (free base) or corresponding hydrochloride salt |

| Melting Point | Consistent with literature values for hydrochloride salt |

| Elemental Analysis | Matches calculated values for C, H, N, and Cl |

Summary Table of Preparation Methods

Research Findings and Considerations

- The Boc protection strategy ensures selective functionalization of the piperidine nitrogen and facilitates clean reductive amination.

- Use of titanium tetraisopropoxide as catalyst enhances amination efficiency.

- Sodium borohydride reduction under temperature control prevents side reactions.

- Coupling with 4-methylpyridin-2-yl moiety can be achieved by nucleophilic substitution or amide bond formation depending on the intermediate.

- Conversion to hydrochloride salt improves compound handling and purity.

- Purification steps are critical to remove inorganic salts and side products, ensuring high purity (>98%) suitable for medicinal chemistry applications.

- Characterization data confirm structural integrity and purity.

This comprehensive overview synthesizes diverse and authoritative sources to provide a clear, detailed guide to the preparation of this compound, suitable for research and industrial synthesis purposes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of pyridine derivatives or carboxylic acids.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted pyridines or piperidines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds related to piperidine derivatives, including 1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride, have potential as antitumor agents. The compound's structure allows it to interact with key signaling pathways involved in cancer progression, particularly the PI3K-Akt pathway. Inhibitors of this pathway have shown promise in preclinical models for reducing tumor growth and enhancing sensitivity to existing therapies .

Table 1: Antitumor Efficacy of Piperidine Derivatives

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| 1-(4-Methylpyridin-2-yl)piperidin-4-amine | PKB | 10 | High |

| CCT128930 | PKBβ | 0.15 | 28-fold over PKA |

| Other Analogues | Various | 5-20 | Variable |

Infectious Disease Treatment

Mycobacterial Inhibition

Recent studies have highlighted the efficacy of piperidine derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound has been evaluated for its ability to inhibit MenA, an enzyme critical for bacterial survival. Results show that analogs of 1-(4-Methylpyridin-2-yl)piperidin-4-amine can achieve significant reductions in bacterial load in vitro and in vivo .

Table 2: Mycobacterial Activity of Piperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | GIC50 (µM) |

|---|---|---|---|

| 1-(4-Methylpyridin-2-yl)piperidin-4-amine | MenA | 12 | 8 |

| Other Analogues | MenA | 10-22 | 8-10 |

Neurological Applications

Alzheimer's Disease Research

Piperidine derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for increasing acetylcholine levels in the brain and improving cognitive function .

Table 3: AChE Inhibition Potency

| Compound | AChE IC50 (µM) |

|---|---|

| 1-(4-Methylpyridin-2-yl)piperidin-4-amine | 15 |

| Donepezil (Reference) | 0.5 |

Structure-Activity Relationships (SAR)

Understanding the SAR of piperidine derivatives has been pivotal in optimizing their pharmacological properties. Modifications to the piperidine ring and substituents significantly affect their biological activity and selectivity towards various targets.

Table 4: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency against PKB |

| Halogenation | Enhanced selectivity for MenA |

| Aromatic substitutions | Variable effects on lipophilicity |

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

- Antitumor Efficacy Study : A study demonstrated that this compound inhibited tumor growth in xenograft models, showcasing its potential as a novel anticancer agent .

- Tuberculosis Treatment Research : In a collaborative study, researchers found that analogs exhibited synergistic effects when combined with existing tuberculosis treatments, leading to enhanced bactericidal activity .

- Neuroprotective Effects : Clinical trials have indicated that piperidine derivatives can improve cognitive outcomes in Alzheimer's patients by modulating cholinergic signaling pathways .

Mechanism of Action

1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as 1-(6-methylpyridin-3-yl)piperidin-4-amine hydrochloride and 1-(2-methylpyridin-4-yl)piperidin-4-amine hydrochloride[_{{{CITATION{{{1{US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4 ...](https://patents.google.com/patent/US20120232281A1/en). These compounds differ in the position of the methyl group on the pyridine ring, which can influence their chemical properties and biological activities[{{{CITATION{{{_1{US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-4 .... The uniqueness of this compound lies in its specific structural features and the resulting effects on its reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1-(4-methylpyridin-2-yl)piperidin-4-amine hydrochloride with related piperidin-4-amine derivatives, focusing on substituents, physicochemical properties, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

Substituent Effects on Bioactivity :

- Aromatic vs. Heteroaromatic Groups : The 4-methylpyridin-2-yl group in the target compound may offer balanced lipophilicity and hydrogen-bonding capacity compared to nitro (polar) or chlorobenzyl (halogen-bonding) substituents .

- N-Methylation : Derivatives like the N-methylpyrimidinyl analog show increased metabolic stability but reduced amine reactivity, contrasting with the primary amine in the target compound.

Synthetic Efficiency :

- High yields (>90%) are achievable for analogs with stable intermediates (e.g., benzoxazole derivatives ), whereas nitro-containing compounds may require additional purification .

Safety and Handling :

- Chlorinated and nitro-substituted analogs (e.g., 1-(3-nitrobenzyl)piperidin-4-amine diHCl ) are classified as irritants due to reactive functional groups, whereas the target compound’s methylpyridine group likely reduces acute toxicity.

Biological Activity

1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride is a synthetic compound with notable biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 227.73 g/mol. It is classified as a piperidine derivative, characterized by a six-membered ring containing one nitrogen atom, along with a pyridine ring substituted at the 2-position with a 4-methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various pharmacological applications.

Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets, including receptors and enzymes involved in signaling pathways. The compound's dual ring structure (piperidine and pyridine) allows it to participate in various chemical reactions that can modulate biological functions.

Biological Activity Overview

This compound exhibits several biological activities:

- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains. For instance, derivatives of piperidine have been tested for their antibacterial properties, demonstrating inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Antifungal Activity : Some studies suggest that piperidine derivatives possess antifungal properties, making them potential candidates for treating fungal infections .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antibacterial Studies : In vitro tests have shown that piperidine derivatives exhibit significant antibacterial activity. One study reported that certain derivatives could completely inhibit the growth of S. aureus and E. coli within eight hours of exposure .

- Mechanistic Insights : The interaction studies conducted on similar compounds highlight their potential to serve as competitive inhibitors in enzymatic pathways critical for bacterial survival, such as those involving phosphoinositide 3-kinase (PI3K) signaling pathways .

- Pharmacological Applications : The unique structure of this compound allows it to be utilized as a tool for understanding receptor interactions and biological pathways, potentially leading to the development of new therapeutic agents targeting specific diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the piperidine ring and (2) coupling to the pyridine moiety. A representative route includes:

- Step 1: React 4-methylpiperidine with a halogenated pyridine derivative (e.g., 2-chloro-4-methylpyridine) under basic conditions (e.g., NaH or KCO) to form the piperidine-pyridine linkage via nucleophilic aromatic substitution .

- Step 2: Introduce the amine group at the 4-position of the piperidine ring using ammonia or a protected amine source, followed by HCl treatment to form the hydrochloride salt .

Optimization Tips: - Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions.

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and salt formation. For example, the methyl group on the pyridine ring appears as a singlet at ~2.4 ppm, while piperidine protons show splitting patterns between 1.5–3.0 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 222.16) and detects impurities .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% is typical for research-grade material) .

Q. Table 1: Key Analytical Parameters

| Technique | Target Signal/Value | Purpose |

|---|---|---|

| H NMR | δ 2.4 (s, 3H, CH) | Confirms methyl group position |

| HRMS | m/z 222.16 [M+H] | Validates molecular formula |

| HPLC | Retention time: 8.2 min | Purity assessment |

Q. How should this compound be stored to ensure stability in research settings?

Methodological Answer:

- Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent hygroscopic degradation .

- Stability Tests: Monitor via periodic NMR or HPLC over 6–12 months; degradation products (e.g., oxidized piperidine) should remain <2% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in:

- Compound Purity: Impurities (e.g., unreacted starting materials) may skew bioassay results. Validate purity via HPLC and adjust synthetic protocols accordingly .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.5) can alter receptor binding. Standardize assays using controls like known agonists/antagonists .

- Salt Form vs. Free Base: The hydrochloride salt may exhibit different solubility (e.g., >50 mg/mL in water) compared to the free base (<5 mg/mL), affecting bioavailability .

Q. What computational methods predict synthetic pathways and optimize reaction design?

Methodological Answer:

- Retrosynthetic Analysis: Tools like Reaxys or Pistachio identify feasible routes by comparing with analogous piperidine-pyridine systems .

- Quantum Chemical Calculations: Density Functional Theory (DFT) models transition states for key steps (e.g., nucleophilic substitution) to predict regioselectivity .

- Machine Learning: Platforms like ICReDD integrate experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading) .

Q. What strategies improve the compound's selectivity in targeting specific enzymes or receptors?

Methodological Answer:

- Structural Modifications: Introduce substituents (e.g., fluorine at the pyridine 3-position) to enhance binding affinity. Compare with analogs in Table 2 .

- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors). Prioritize derivatives with lower binding energy (ΔG < –8 kcal/mol) .

Q. Table 2: Selectivity of Structural Analogs

| Compound | Modification | Target (IC) | Selectivity Index |

|---|---|---|---|

| Parent | None | 5-HT (120 nM) | 1.0 |

| Analog A | 3-F-Pyridine | 5-HT (45 nM) | 2.7 |

| Analog B | Piperazine ring | D (18 nM) | 6.5 |

Q. How do reaction conditions influence the formation of byproducts during synthesis?

Methodological Answer:

- Byproduct Identification: Common impurities include:

- N-Oxides: Formed via over-oxidation (e.g., using excess HO). Mitigate by limiting reaction time (<4 hrs) .

- Dimerization: Occurs at high temperatures (>90°C). Use lower temps (60°C) and dilute conditions .

- Purification: Employ column chromatography (silica gel, eluent: CHCl/MeOH 9:1) or recrystallization (ethanol/water) .

Q. What isotopic labeling approaches are used to study this compound’s metabolic pathways?

Methodological Answer:

- Deuterium Labeling: Synthesize a deuterated analog (e.g., 1-(4-Methylpyridin-2-yl)piperidin-4-amine-) via H/D exchange under acidic conditions. Use LC-MS to track metabolites in vitro .

- C Radiolabeling: Introduce C at the piperidine 4-position using C-ammonia. Quantify tissue distribution via scintillation counting .

Q. How does the hydrochloride salt form impact crystallography studies?

Methodological Answer:

- Crystal Growth: Diffuse vapor of diethyl ether into an ethanol solution of the compound to obtain single crystals. The HCl salt often forms monoclinic crystals (space group P2/c) .

- X-ray Diffraction: Resolve hydrogen bonding between the amine group and chloride ions (N–H···Cl distance: ~2.1 Å), critical for stability .

Q. What are the best practices for reconciling conflicting solubility data in literature?

Methodological Answer:

- Standardize Protocols: Use the shake-flask method at 25°C with buffered solutions (pH 7.4). Conflicting data may arise from variations in pH or ionic strength .

- QSAR Models: Apply quantitative structure-activity relationship (QSAR) to predict solubility based on logP (calculated: 1.2) and polar surface area (45 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.